![molecular formula C32H30O B14325932 4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol CAS No. 104653-20-5](/img/structure/B14325932.png)
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol is a compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their luminescent properties and are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Preparation Methods
The synthesis of 4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol typically involves Suzuki coupling reactions. This method is widely used for constructing carbon-carbon bonds between two phenyl groups. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or alcohols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.
Scientific Research Applications
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Widely used in the production of OLEDs and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of light. This property is exploited in OLEDs, where the compound acts as an emitter layer. The molecular targets and pathways involved include the π-conjugated system of the anthracene core, which facilitates efficient light absorption and emission .
Comparison with Similar Compounds
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol can be compared with other anthracene derivatives such as:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar luminescent properties but differ in their specific functional groups and electronic properties. The uniqueness of this compound lies in its hexylphenyl substitution, which can influence its solubility, stability, and emission characteristics .
Properties
CAS No. |
104653-20-5 |
|---|---|
Molecular Formula |
C32H30O |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
4-[10-(4-hexylphenyl)anthracen-9-yl]phenol |
InChI |
InChI=1S/C32H30O/c1-2-3-4-5-10-23-15-17-24(18-16-23)31-27-11-6-8-13-29(27)32(25-19-21-26(33)22-20-25)30-14-9-7-12-28(30)31/h6-9,11-22,33H,2-5,10H2,1H3 |
InChI Key |
GOQLAZRZUTYSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


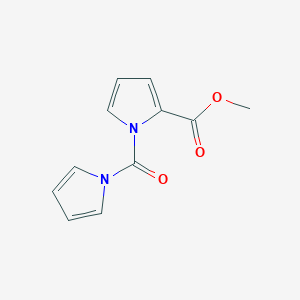

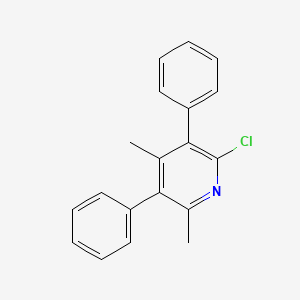
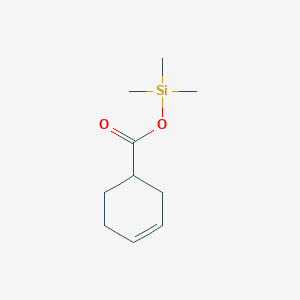

![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
methanone](/img/structure/B14325893.png)


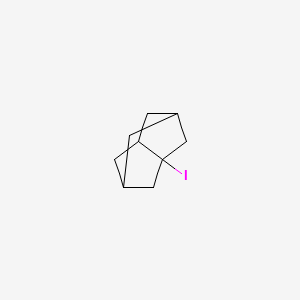

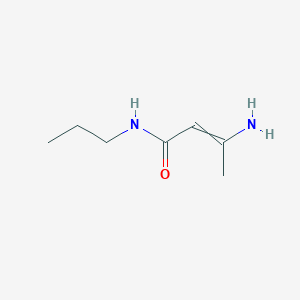
![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
